5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline
Description
Structural Isomerism
The compound’s structure permits limited structural isomerism due to fixed substituent positions:
- Positional isomers : If the chlorine or phenoxy group occupied alternative positions (e.g., 3-chloro instead of 5-chloro), distinct isomers would arise. However, the current configuration (5-chloro, 2-phenoxy) is definitive.
- Functional group isomers : Substitution of the ether (−O−) with a thioether (−S−) or amine group would alter the compound’s class but is not relevant here.
Steric hindrance from the 2-phenoxy group disfavors isomers with bulky substituents at adjacent positions, as seen in studies of substituted aniline derivatives.
Tautomeric Considerations
Tautomerism is not observed in this compound. The aniline moiety lacks enolizable hydrogens or conjugated π-systems necessary for tautomeric shifts. The N,N-diethyl groups further stabilize the amine structure, preventing proton migration or ring-chain tautomerism.
Properties
CAS No. |
94248-93-8 |
|---|---|
Molecular Formula |
C16H17Cl2NO |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)-N,N-diethylaniline |
InChI |
InChI=1S/C16H17Cl2NO/c1-3-19(4-2)15-11-13(18)7-10-16(15)20-14-8-5-12(17)6-9-14/h5-11H,3-4H2,1-2H3 |
InChI Key |
NHKAINUQCSTXKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline typically involves the reaction of 5-chloro-2-(4-chlorophenoxy)aniline with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Preparation of Nitrobenzene Derivatives
The initial step involves synthesizing 5-chloro-2-(4-chlorophenoxy)nitrobenzene via nucleophilic aromatic substitution.
-
Reagents : 2,5-dichloronitrobenzene reacts with 4-chlorophenol in the presence of NaOH.
-
Conditions : Refluxed in ethanol/acetone for 4–8 hours at 100–150°C .
-
Mechanism : The hydroxyl group of 4-chlorophenol replaces one chlorine atom in 2,5-dichloronitrobenzene, forming a phenoxy-substituted nitro compound.
Reduction to Aniline Derivatives
The nitro group is reduced to an amine using zinc powder or catalytic hydrogenation.
-
Reagents : Zinc powder (40 g) in a solvent mixture (ethanol/water) .
-
Conditions : Stirred at 80°C for 4 hours, followed by filtration .
-
Mechanism : Zinc acts as a reducing agent in acidic conditions, converting the nitro group (NO₂) to an amine (NH₂).
Alkylation of the Amine Group
The aniline derivative undergoes alkylation to introduce N,N-diethyl substituents.
-
Reagents : Ethyl bromide (or propyl bromide), Na₂CO₃, and TEBA (phase-transfer catalyst) .
-
Mechanism : The primary amine attacks the alkyl halide via an SN2 mechanism, forming a quaternary ammonium salt intermediate before deprotonation to yield the N,N-diethyl product.
Nitration (Optional)
If nitration is required (e.g., for functionalization), the following conditions apply:
-
Mechanism : Electrophilic aromatic substitution introduces a nitro group at the para position to the phenoxy group.
Reaction Conditions and Yields
Analytical Characterization
The compound is analyzed via HPLC for purity and impurity profiling .
-
Mobile Phase : Acetonitrile/water/phosphoric acid (or formic acid for MS compatibility).
-
Column : Newcrom R1 (3 µm particle size) for rapid UPLC analysis.
Scientific Research Applications
Chemical Synthesis Intermediates
5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline serves as a crucial intermediate in the synthesis of various organic compounds, particularly those used in the production of dyes and pigments. Halogenated aromatic amines, like this compound, are important for creating dyestuffs due to their stability and reactivity. The compound can also be utilized to synthesize other halogenated amines that are essential for developing antimicrobial agents such as triclosan .
Table 1: Key Chemical Reactions Involving 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline
Antimicrobial Properties
The compound has been noted for its potential antimicrobial activity. As an intermediate for synthesizing halogenated hydroxy diphenyl ethers, it contributes to the development of compounds with effective antimicrobial properties. Studies have indicated that derivatives of chlorinated aromatic amines exhibit significant antibacterial activity, making them valuable in pharmaceutical applications .
Analytical Chemistry Applications
In analytical chemistry, 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method has been developed for its separation and analysis, which is crucial for ensuring purity in pharmaceutical formulations. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility .
Table 2: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| Particle Size | 3 µm |
| Application | Isolation of impurities and pharmacokinetics |
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of various chlorinated aromatic amines from 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline through catalytic hydrogenation processes. The resulting compounds showed enhanced antimicrobial efficacy against a range of bacterial strains, highlighting the compound's importance in developing new antibacterial agents .
Case Study 2: Environmental Impact Assessment
Research has also focused on the environmental implications of using chlorinated compounds like 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline in industrial applications. Assessments indicate that while these compounds are effective in their intended uses, they may pose risks to aquatic ecosystems if not managed properly during manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to structurally related derivatives (Table 1), highlighting key differences in substituents and their impacts:
Table 1: Structural Comparison of 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline with Analogues
Key Observations:
- Nitro vs. Amine Groups : The nitro-substituted analog (C₁₂H₇Cl₂N₃O₄) exhibits higher polarity and reactivity due to electron-withdrawing nitro groups, enabling applications in further synthetic modifications (e.g., reduction to amines) .
- Positional Isomerism: 3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 121-27-7) demonstrates how shifting substituents affects electronic distribution and biological activity .
Physicochemical Properties
Molecular Interactions:
- N,N-Diethylaniline Core: The diethyl groups introduce significant steric hindrance and lower polarity compared to dimethyl analogs. Studies on binary mixtures of N,N-diethylaniline with ketones reveal negative excess volumes (Vᴇ) due to dipole-dipole interactions and interstitial accommodation, whereas positive Vᴇ values in cyclohexanone mixtures suggest repulsive forces .
- Solubility and Reactivity : The diethyl substituents likely reduce solubility in polar solvents compared to the dimethyl variant, as seen in analogous systems .
Spectroscopic Data:
- IR and NMR: While direct data for 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline is scarce, related compounds (e.g., 5-Chloro-2-((4-chlorophenoxy)methyl)-3-methyl-3H-quinazolin-4-one) show characteristic peaks: IR: C-Cl stretches (~785 cm⁻¹), aromatic C=C (~1600 cm⁻¹) . ¹H-NMR: Aromatic protons (δ 6.9–8.3 ppm), -OCH₂- (δ 4.5–5.1 ppm) .
Biological Activity
5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline, identified by its CAS number 83732-65-4, is a chemical compound that has garnered attention for its biological properties and potential applications in various fields, including pharmaceuticals and agriculture. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H13Cl2NO
- Molecular Weight : 282.16 g/mol
- LogP : 4.55 (indicating moderate lipophilicity)
The biological activity of 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline is primarily attributed to its interaction with biological targets at the molecular level. Research indicates that compounds with similar structures often exhibit:
- Antiviral Activity : Some derivatives have shown effectiveness against viruses, particularly human adenovirus (HAdV), by inhibiting viral replication processes .
- Antimicrobial Properties : The compound may also possess antimicrobial effects, making it a candidate for use in agricultural applications as a pesticide or preservative .
Antiviral Activity
A study focusing on a series of substituted anilines, including derivatives of 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline, demonstrated significant antiviral activity against HAdV. Compounds with structural similarities were found to inhibit viral DNA replication effectively, showcasing IC50 values in the low micromolar range. Specifically, one compound exhibited an IC50 of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM), suggesting a favorable therapeutic index .
Antimicrobial Applications
Research has indicated that chlorophenoxy compounds can act as effective antimicrobial agents. For instance, the use of chlorinated phenoxy compounds in formulations has been linked to enhanced efficacy against various pathogens. The potential for 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline to serve as a biocide in agricultural settings is supported by its ability to inhibit microbial growth without significant toxicity to non-target organisms .
Summary of Biological Activities
| Activity Type | Mechanism | IC50/CC50 Values | Notes |
|---|---|---|---|
| Antiviral | Inhibition of viral replication | IC50 = 0.27 μM; CC50 = 156.8 μM | Effective against HAdV |
| Antimicrobial | Inhibition of microbial growth | Not specified | Potential agricultural applications |
Q & A
Q. What are the standard protocols for synthesizing 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline?
The compound can be synthesized via condensation reactions. A typical method involves refluxing equimolar solutions of a substituted aldehyde (e.g., 5-nitro-2-thiophenecarboxaldehyde) and a chlorophenoxy-substituted aniline derivative in ethanol under controlled conditions. The reaction mixture is stirred for 1–2 hours, followed by slow evaporation to obtain crystals suitable for structural analysis. Yields range from 70% to 85%, with melting points between 400–405 K .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and purity (e.g., <0.5 ppm deviation between calculated and observed values). Nuclear magnetic resonance (NMR) spectroscopy, particularly and , resolves substituent effects on aromatic protons and diethylamine groups. X-ray crystallography provides definitive structural confirmation, with R-factors <0.05 ensuring accuracy .
Q. How do reaction conditions influence the yield of this compound?
Solvent polarity (e.g., ethanol vs. DMF) and temperature significantly impact yield. Ethanol promotes Schiff base formation in condensation reactions, while higher-boiling solvents may induce side reactions. Reflux durations >2 hours often reduce yields due to decomposition, as observed in analogous nitrosoaniline syntheses .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in chlorophenoxy-substituted aniline reactions?
The electron-withdrawing chloro and phenoxy groups direct electrophilic substitution to the para position. Computational studies (e.g., DFT calculations) reveal that steric hindrance from the diethylamine group further stabilizes intermediates at the ortho position, favoring regioselective product formation. Experimental validation via isotopic labeling or kinetic studies is recommended .
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) identify low-energy transition states and intermediates. Machine learning algorithms trained on existing datasets (e.g., substituent effects on reaction rates) can predict optimal conditions for novel derivatives. Feedback loops between simulations and experimental validation reduce development time by 30–50% .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
Conflicting NMR or MS data may arise from tautomerism or solvatomorphism. For example, nitroso derivatives exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR or X-ray powder diffraction to distinguish dynamic equilibria from impurities. Cross-validate with HRMS to rule out isobaric interferences .
Q. How do steric and electronic effects of the diethylamine group influence biological activity?
The N,N-diethyl moiety enhances lipophilicity, improving membrane permeability in pharmacological assays. However, steric bulk may reduce binding affinity to target enzymes. Comparative studies with N-methyl or N-aryl analogs (e.g., IC values in kinase inhibition assays) quantify these effects. Molecular docking simulations further elucidate steric clashes in binding pockets .
Methodological Challenges and Solutions
Designing experiments to study oxidative degradation pathways:
- Challenge: Oxidative cleavage of the phenoxy group generates chlorinated byproducts.
- Solution: Use LC-MS/MS with isotopically labeled -aniline to track degradation intermediates. Perform controlled oxidation with HO/Fe systems and compare with photolytic degradation under UV light .
Optimizing crystallization for X-ray analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
